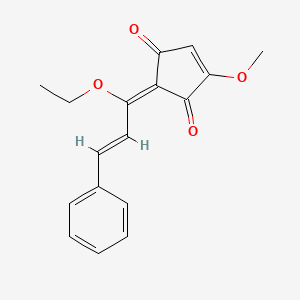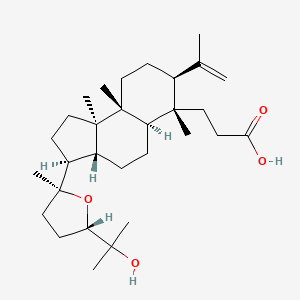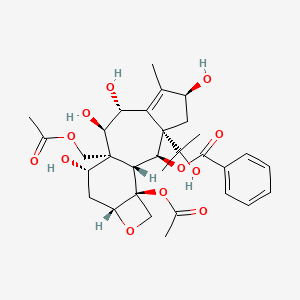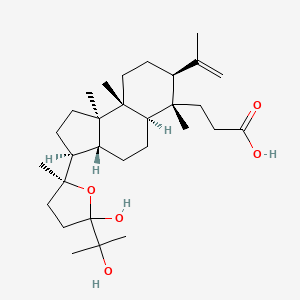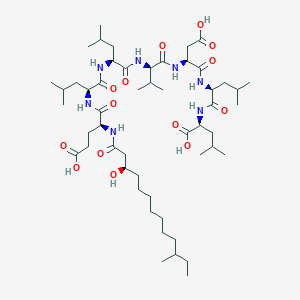![molecular formula C15H22O5 B1151890 (1R,3R,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one CAS No. 1187925-30-9](/img/structure/B1151890.png)
(1R,3R,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one
説明
This compound, due to its complex structure, is likely involved in specific biological or chemical processes, potentially including natural product synthesis or synthetic organic chemistry applications. Its synthesis and analysis contribute to understanding its role in these contexts.
Synthesis Analysis
The compound's synthesis could involve multiple steps, including cyclization and rearrangement processes. For example, Vlad et al. (2004) discuss the dehydration of a related diterpenoid compound with phosphorus oxychloride, leading to a mixture of substances based on new carbon skeletons, indicative of the complex synthetic routes possible for such molecules (Vlad, Ungur, Barba, Malinovskii, Simonov, & Malinovskii, 2004).
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule involves multiple ring systems, often leading to significant stereochemical complexity. For example, the analysis by Kar et al. (1998) on a diterpene oligoester reveals nonplanar rings inclined to each other, demonstrating the structural complexity characteristic of such compounds (Kar, Bhattacharyya, Mazumdar, Bocelli, & Hohmann, 1998).
科学的研究の応用
Cyclization and Rearrangement Studies
Cyclization and rearrangement of diterpenoids, which are closely related to the compound , have been a subject of extensive study. Research has shown that the dehydration of similar diterpenoids with phosphorus oxychloride in pyridine forms a mixture of substances, including hydrocarbons with new carbon skeletons (Vlad, Ungur, Barba, Malinovskii, Simonov, & Malinovskii, 2004). Similar studies also involved the products of dehydration of other closely related diterpenoids, leading to the formation of several hydrocarbons based on new carbon skeletons (Ungur, Barba, Malinovskii, & Vlad, 1988).
Synthesis and Structural Elucidation
Research on the synthesis and structural elucidation of bioactive compounds provides insights into the potential applications of similar molecular structures. For instance, the synthesis of triorganotin(IV) derivatives of sodium deoxycholate demonstrated the formation of compounds with promising antifungal and anticancer activities (Shaheen, Ali, Rosario, & Shah, 2014).
Applications in Natural Product Chemistry
Natural product chemistry often utilizes similar molecular structures. For example, studies on dammar-24-ene-3β,20-diol monohydrate from the bark of Aglaia exima and its stereochemistry illustrate the relevance of such compounds in natural product chemistry (Safariari, Supriadin, Supratman, Awang, & Ng, 2012).
Role in Biological Activities and Behavior
Compounds with similar structures have been found to play a role in biological activities and behaviors. For instance, a study on a dominant component in male orchid bee fragrances revealed the behavioral significance of such compounds in the natural world (Eltz, Hedenström, Bång, Wallin, & Andersson, 2010).
Novel Bioactive Derivatives
The creation of novel bioactive derivatives from similar molecular structures is an area of significant research interest. Studies have been conducted on azaartemisinin derivatives, highlighting their potential antimalarial and cytotoxic activities (Al-Oqail, Galal, Ahmad, Al-Fishawi, & El-Feraly, 2003).
特性
IUPAC Name |
(1R,3R,5R,6S,8R,10R,12S,15S)-6-hydroxy-5,10,15-trimethyl-4,9,13-trioxatetracyclo[10.3.0.03,5.08,10]pentadecan-14-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O5/c1-7-8-4-12-15(3,20-12)10(16)5-11-14(2,19-11)6-9(8)18-13(7)17/h7-12,16H,4-6H2,1-3H3/t7-,8+,9-,10-,11+,12+,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCZKBUBOFFSDG-RWDDTAIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3C(O3)(C(CC4C(O4)(CC2OC1=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2C[C@@H]3[C@](O3)([C@H](C[C@@H]4[C@](O4)(C[C@@H]2OC1=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Potassium;2-[5-[3,3-dimethyl-1-[6-(2-methylsulfonylsulfanylethylamino)-6-oxohexyl]-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B1151808.png)
